molecular formula C10H12N4O5 B12400241 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

Cat. No.: B12400241
M. Wt: 268.23 g/mol
InChI Key: NEUBSVDAIXFWBD-HZRXXTQPSA-N
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Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring, along with a hydroxypyridinone moiety. Its intricate structure allows it to participate in diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one typically involves multiple steps. One common approach is the nucleophilic substitution reaction where an azido group is introduced to a precursor molecule. The reaction conditions often require the use of azide salts, such as sodium azide, in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction parameters precisely. The process includes purification steps such as recrystallization or chromatography to obtain the desired purity level. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) in DMF or DMSO at elevated temperatures.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido-substituted derivatives.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Uniqueness: 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is unique due to its azido group, which imparts distinct reactivity compared to other similar compounds. This feature allows it to participate in click chemistry, making it valuable for bioconjugation and material science applications.

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H12N4O5/c11-13-12-8-6(4-15)19-10(9(8)18)14-2-1-5(16)3-7(14)17/h1-3,6,8-10,15-16,18H,4H2/t6-,8?,9+,10-/m1/s1

InChI Key

NEUBSVDAIXFWBD-HZRXXTQPSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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